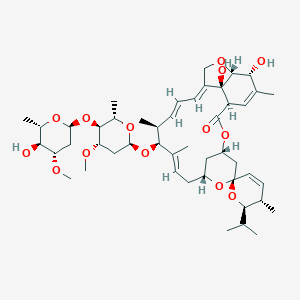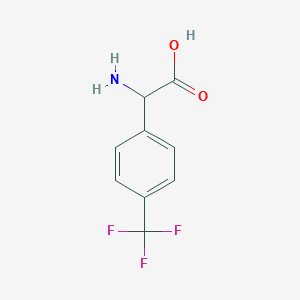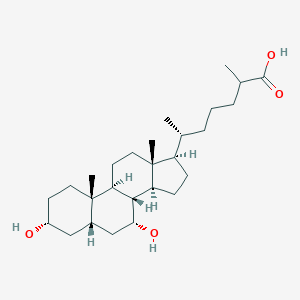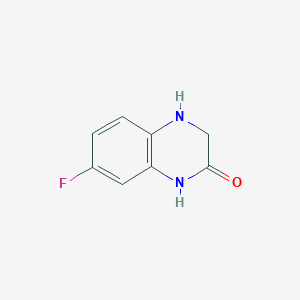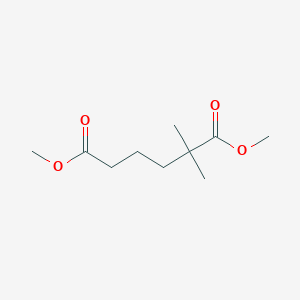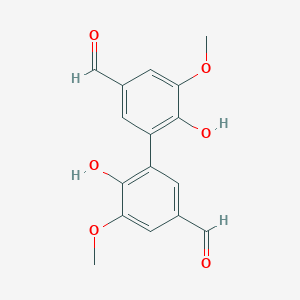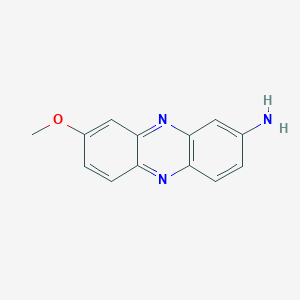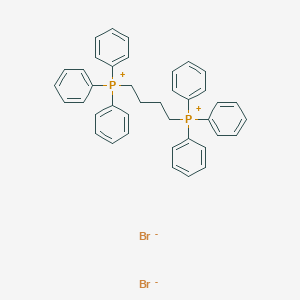
Bromure de tétraméthylènebis(triphénylphosphonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylenebis(triphenylphosphonium bromide) is an organic phosphonium compound with the chemical formula C₄₀H₃₈Br₂P₂ . It is a white crystalline solid that is hygroscopic and stable under anhydrous conditions.
Applications De Recherche Scientifique
Tetramethylenebis(triphenylphosphonium bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its use in drug delivery systems, particularly for targeting mitochondria, is ongoing.
Industry: It is used in the production of hydrophobic and stable cationic polymers.
Mécanisme D'action
Target of Action
It is widely used in organic synthesis, particularly as a catalyst and activating reagent .
Mode of Action
Tetramethylenebis(triphenylphosphonium bromide) interacts with its targets by introducing phosphorus groups onto functional groups such as alcohols, thiols, and amines . This interaction facilitates the synthesis of organic molecules with specific functionalities .
Biochemical Pathways
It is used in the synthesis of squalene and the conversion of α-diketones to cyclohexa-1,3-dienes .
Pharmacokinetics
It is known that the compound is a solid, usually existing in a white crystalline form . It decomposes at high temperatures but can remain stable under anhydrous conditions . The compound is insoluble in water but can dissolve in organic solvents .
Result of Action
The molecular and cellular effects of Tetramethylenebis(triphenylphosphonium bromide) are primarily related to its role in organic synthesis. It helps in the synthesis of organic molecules with specific functionalities and can be used to synthesize hydrophobic and highly stable cationic polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetramethylenebis(triphenylphosphonium bromide). For instance, it is hygroscopic and should be stored away from oxidizing agents . It should also be stored in a cool, dry condition in a well-sealed container . Direct contact with skin, eyes, and the respiratory tract should be avoided due to its irritant properties .
Méthodes De Préparation
Tetramethylenebis(triphenylphosphonium bromide) is typically synthesized through the reaction of triphenylphosphine with a methylene dibromide compound. The reaction is usually carried out under anhydrous and inert atmosphere conditions to prevent moisture from affecting the reaction . The general reaction scheme is as follows:
2 (C₆H₅)₃P + Br-(CH₂)₄-Br→(C₆H₅)₃P-(CH₂)₄-P(C₆H₅)₃⋅2Br
Industrial production methods involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Tetramethylenebis(triphenylphosphonium bromide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromide ions with other functional groups.
Oxidation and Reduction Reactions: The phosphonium groups can participate in redox reactions, altering the oxidation state of the compound.
Cyclization Reactions: It is used in the conversion of diketones to cyclohexa-1,3-dienes.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used but often include cyclic compounds and substituted phosphonium salts .
Comparaison Avec Des Composés Similaires
Tetramethylenebis(triphenylphosphonium bromide) is unique due to its ability to introduce phosphonium groups to a wide range of functional groups. Similar compounds include:
Triphenylphosphine: Used in similar reactions but lacks the tetramethylene bridge.
Tetraphenylphosphonium bromide: Similar structure but with different reactivity due to the absence of the tetramethylene bridge.
Tetramethylenebis(triphenylphosphonium) chloride: Similar compound with chloride ions instead of bromide, leading to different reactivity and solubility properties.
These comparisons highlight the unique reactivity and applications of tetramethylenebis(triphenylphosphonium) dibromide in various fields of research and industry.
Propriétés
Numéro CAS |
15546-42-6 |
|---|---|
Formule moléculaire |
C40H38BrP2+ |
Poids moléculaire |
660.6 g/mol |
Nom IUPAC |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;bromide |
InChI |
InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1 |
Clé InChI |
GAZHTOOFLJFVJO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Key on ui other cas no. |
15546-42-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide](/img/structure/B108128.png)

